3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide
Description
Properties
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O3/c15-14(16,17)9-3-1-8(2-4-9)7-18-21-11(23)6-5-10-12(24)19-13(25)22-20-10/h1-4,7H,5-6H2,(H,21,23)(H2,19,22,24,25)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYMSILPDMRJBI-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide is a hydrazone derivative that exhibits a variety of biological activities. This article reviews the significant biological properties of this compound, including its potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazine core and a benzylidene hydrazide moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of triazine compounds possess significant anticancer properties. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and facilitates interaction with cellular targets. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
The IC50 values suggest that the compound is significantly more potent than standard chemotherapeutic agents like doxorubicin in certain cell lines.
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have been well-documented. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of cellular membranes and inhibition of essential bacterial enzymes.
Anticonvulsant Activity
Triazine derivatives have also been evaluated for anticonvulsant activity. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure models.
Case Studies
- Cytotoxicity Study : A study involving the evaluation of the cytotoxic effects of this compound on human cancer cell lines indicated a strong correlation between structural modifications and increased potency. The trifluoromethyl substitution was found to enhance activity significantly.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant bacterial strains, suggesting its potential as a lead candidate for antibiotic development.
- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of this compound have shown promise in reducing neuronal cell death in various models of neurodegeneration.
Comparison with Similar Compounds
Research Findings and Implications
- Trifluoromethyl Role : The 4-(trifluoromethyl)benzylidene group increases metabolic stability and membrane permeability, a feature shared with Compound D but absent in Compound C .
- Activity Trends : Tetrazine derivatives (e.g., Compound C) show broader pesticidal applications, while triazine-based compounds (target and analogs) are more explored for kinase inhibition .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves three critical steps:
Triazine Ring Formation : Cyclization of precursors (e.g., cyanoguanidine derivatives) under acidic or basic conditions .
Benzylidene Group Introduction : Condensation of the triazine intermediate with 4-(trifluoromethyl)benzaldehyde in ethanol or DMF, catalyzed by glacial acetic acid (5–10 mol%) under reflux (70–90°C, 4–6 hours) .
Hydrazide Formation : Reaction with hydrazine hydrate in methanol at 0–5°C to avoid side reactions .
Key Conditions :
- Solvent polarity (polar aprotic solvents like DMF improve solubility) .
- Temperature control during hydrazide formation to prevent decomposition .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing its purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydrazide (-NH-NH₂) and trifluoromethylbenzylidene moieties. The triazine ring’s carbonyl groups (C=O) appear as distinct peaks at ~170–175 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]+ ion) and detect impurities (<2%) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric kits (e.g., ATPase activity via malachite green assay) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors (e.g., EGFR, VEGFR) .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediate stability and transition states (e.g., Gaussian or ORCA software) .
- Solvent Effects : COSMO-RS simulations to predict solvent interactions and optimize reaction media (e.g., DMF vs. THF) .
- Machine Learning : Train models on analogous triazine-hydrazide systems to predict optimal reaction conditions (temperature, catalyst loading) .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Validation : Cross-verify results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
Q. How do solvent polarity and temperature variations affect stereochemical outcomes?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates during condensation, favoring E-isomer formation of the benzylidene group .
- Low-Temperature Effects : Hydrazide formation at 0–5°C minimizes racemization and side-product formation (e.g., Schiff base hydrolysis) .
- Kinetic vs. Thermodynamic Control : High-temperature reflux (90°C) may shift equilibrium toward thermodynamically stable but less active isomers .
Q. What design considerations improve its pharmacological profile via SAR studies?
Methodological Answer:
- Triazine Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 of the triazine ring to enhance enzyme inhibition .
- Benzylidene Substituents : Replace trifluoromethyl with -CF₃/OCH₃ to balance lipophilicity (logP) and blood-brain barrier penetration .
- Hydrazide Linker Optimization : Shorten the propane chain to reduce conformational flexibility and improve target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
